molecular formula C18H20N2O3 B5852128 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide

4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide

Numéro de catalogue B5852128
Poids moléculaire: 312.4 g/mol
Clé InChI: HPPSTVWLFRMDOI-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide, commonly known as FIIN-3, is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. The compound has been extensively studied for its potential use in cancer treatment due to its ability to selectively inhibit FGFR kinases, which are known to play a crucial role in cancer cell proliferation and survival.

Mécanisme D'action

FIIN-3 acts by selectively inhibiting 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases, which are known to play a crucial role in cancer cell proliferation and survival. The compound binds to the ATP-binding site of 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases, thereby preventing the phosphorylation of downstream signaling molecules that are required for cancer cell growth and survival.
Biochemical and physiological effects:
FIIN-3 has been shown to have potent anticancer effects in various preclinical studies. The compound has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. Additionally, FIIN-3 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using FIIN-3 in lab experiments is its selectivity towards 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases. The compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases in cancer cell proliferation and survival. However, one of the limitations of using FIIN-3 in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to prepare stock solutions for experiments.

Orientations Futures

There are several future directions for the research on FIIN-3. One potential direction is to explore the efficacy of FIIN-3 in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for FIIN-3 in cancer patients. Finally, the development of more potent and selective 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinase inhibitors based on the structure of FIIN-3 could lead to the development of more effective cancer treatments.

Méthodes De Synthèse

The synthesis of FIIN-3 involves a multi-step process that requires the use of various chemical reagents and solvents. The initial step involves the preparation of 3-amino-2-furancarboxylic acid, which is then converted into N-(3-(2-furyl)acryloyl)glycine. The next step involves the coupling of N-(3-(2-furyl)acryloyl)glycine with 4-isobutylbenzoyl chloride to form FIIN-3.

Applications De Recherche Scientifique

FIIN-3 has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively inhibit 4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide kinases, which are known to play a crucial role in cancer cell proliferation and survival. Several preclinical studies have demonstrated the efficacy of FIIN-3 in inhibiting the growth of various cancer cell lines, including lung, breast, and prostate cancer.

Propriétés

IUPAC Name

4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)12-19-18(22)14-5-7-15(8-6-14)20-17(21)10-9-16-4-3-11-23-16/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPSTVWLFRMDOI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(2-methylpropyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.